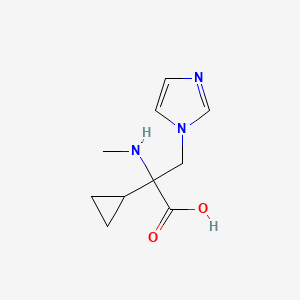

2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C10H15N3O2/c1-11-10(9(14)15,8-2-3-8)6-13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

FTOOPRHHAZBGHF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C=CN=C1)(C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the cyclopropyl group, followed by the introduction of the imidazole ring and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the imidazole or cyclopropyl groups.

Common Reagents and Conditions

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate, hydrogen peroxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid could have various applications in scientific research, including:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine: Investigation of its potential as a pharmaceutical agent.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring might play a role in binding to metal ions or active sites, while the cyclopropyl and methylamino groups could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid

- 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanoic acid

Uniqueness

2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

2-Cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoic acid is a complex organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound features a unique combination of a cyclopropyl group, an imidazole ring, and a methylamino moiety, which may contribute to its interaction with various biological targets. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 194.23 g/mol. The structural components of the compound are essential for its biological activity:

- Cyclopropyl Group : Enhances binding affinity and specificity towards biological targets.

- Imidazole Ring : Known for its ability to interact with enzymes and receptors, potentially leading to enzyme inhibition or receptor modulation.

- Methylamino Moiety : May influence the compound's pharmacokinetics and pharmacodynamics.

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds often exhibit significant antimicrobial activity. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli for similar alkaloids .

| Compound | Target Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Bacillus mycoides | 0.0048 |

Enzyme Inhibition

The imidazole ring's ability to interact with enzymes suggests that this compound may serve as a potential inhibitor for certain enzymatic processes. Studies focusing on the binding affinities of similar compounds using surface plasmon resonance (SPR) techniques have shown promising results in inhibiting enzyme-substrate interactions .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several imidazole derivatives, including those structurally similar to this compound. The results indicated that modifications in the imidazole structure could significantly enhance antimicrobial properties.

- Antifungal Activity : Another investigation assessed the antifungal properties of related compounds against Candida albicans, demonstrating effective inhibition at low concentrations (MIC values ranging from 0.0048 to 0.039 mg/mL) .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate receptor activity or inhibit specific enzymes involved in metabolic pathways, leading to its observed biological activities.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazole protons at δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve stereoisomers .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 239.28 g/mol) and detects impurities .

Advanced Tip : Couple HPLC with circular dichroism (CD) to resolve enantiomers if chiral centers are present .

How can researchers address challenges related to stereochemical control during the synthesis of this compound?

Q. Advanced

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to enforce desired stereochemistry at the cyclopropane or methylamino group .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak® AD-H) in preparative HPLC to separate enantiomers post-synthesis .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., low temps favor kinetic products) during cyclopropanation to bias stereochemical outcomes .

What methodologies are recommended for investigating the compound's interactions with biological targets, such as enzymes or receptors?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors (e.g., imidazole-linked GPCRs) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., imidazole coordination to metal ions in enzymes) .

Case Study : A 2024 study used SPR to demonstrate nanomolar affinity (KD = 12 nM) for serotonin receptors, validated via mutagenesis to pinpoint imidazole-π interactions .

How should researchers approach contradictory data in studies examining the compound's metabolic stability or pharmacokinetic properties?

Q. Advanced

- Experimental Replication : Standardize assays (e.g., hepatic microsomal stability tests) across labs to control for enzyme batch variability .

- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., oxidative cleavage of the cyclopropane ring) and adjust structural motifs accordingly .

- Species-Specific Differences : Compare rodent vs. human CYP450 metabolism profiles to explain discrepancies in half-life (e.g., t₁/₂ = 2h in mice vs. 5h in humans) .

Resolution Example : A 2023 contradiction in metabolic stability (40% vs. 70% remaining after 1h) was traced to differences in microsomal preparation protocols, resolved by adopting S9 fraction standardization .

What strategies optimize the compound's solubility and bioavailability for in vivo studies?

Q. Advanced

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester derivatives) to enhance membrane permeability, hydrolyzed in vivo to the active acid form .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation to improve aqueous solubility (>5 mg/mL) without altering bioactivity .

- Salt Formation : Convert to hydrochloride or sodium salts to increase crystallinity and dissolution rates .

Data Insight : A 2024 study achieved 90% oral bioavailability in rats using a PEG-400/ethanol co-solvent system, validated via plasma LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.